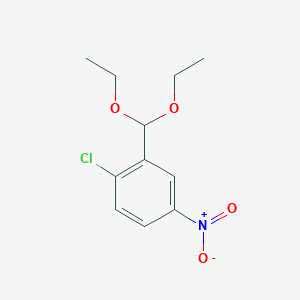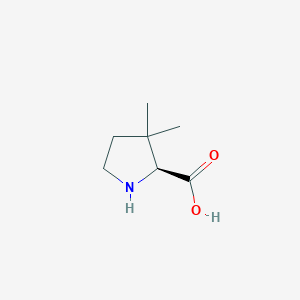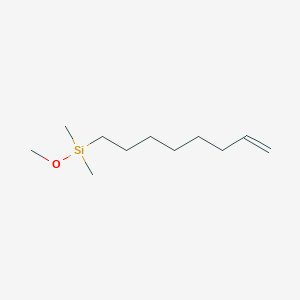
Mardepodect hydrochloride
Übersicht
Beschreibung
PF-2545920 (hydrochloride) is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase 10A (PDE10A). This compound has been studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Huntington’s disease .
Vorbereitungsmethoden
The synthesis of PF-2545920 (hydrochloride) involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Synthetic Route:
- Formation of the quinoline core.
- Introduction of the pyrazole and pyridine moieties.
- Formation of the hydrochloride salt.
Reaction Conditions:
- The reactions typically require controlled temperatures and specific solvents to ensure high yield and purity.
- Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
PF-2545920 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation:
- Häufige Reagenzien: Wasserstoffperoxid, Kaliumpermanganat.
- Bedingungen: Milde bis moderate Temperaturen.
- Hauptprodukte: Oxidierte Derivate der Verbindung.
Reduktion:
- Häufige Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid.
- Bedingungen: Niedrige Temperaturen, inerte Atmosphäre.
- Hauptprodukte: Reduzierte Derivate der Verbindung.
Substitution:
- Häufige Reagenzien: Halogenierungsmittel, Nukleophile.
- Bedingungen: Raumtemperatur bis mäßige Hitze.
- Hauptprodukte: Substituierte Derivate der Verbindung .
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Werkzeugverbindung verwendet, um die Hemmung von PDE10A und deren Auswirkungen auf die Signalwege der cyclischen Nukleotide zu untersuchen.
Biologie:
- Untersucht hinsichtlich seiner Rolle bei der Modulation der neuronalen Signalübertragung und synaptischen Plastizität.
Medizin:
- Als potenzieller therapeutischer Wirkstoff zur Behandlung neurologischer Erkrankungen wie Schizophrenie und Huntington-Krankheit untersucht.
Industrie:
5. Wirkmechanismus
PF-2545920 (Hydrochlorid) entfaltet seine Wirkung durch selektive Hemmung von PDE10A, einem Enzym, das cyclisches Adenosinmonophosphat (cAMP) und cyclisches Guanosinmonophosphat (cGMP) hydrolysiert. Durch die Hemmung von PDE10A erhöht PF-2545920 die cAMP- und cGMP-Spiegel, was zu einer verstärkten Signalübertragung in Neuronen führt. Diese Modulation der Signalübertragung von cyclischen Nukleotiden wird angenommen, dass sie zu seinen therapeutischen Wirkungen bei neurologischen Erkrankungen beiträgt .
Wirkmechanismus
PF-2545920 (hydrochloride) exerts its effects by selectively inhibiting PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, PF-2545920 increases the levels of cAMP and cGMP, leading to enhanced signaling in neurons. This modulation of cyclic nucleotide signaling is thought to contribute to its therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
PF-2545920 (Hydrochlorid) ist aufgrund seiner hohen Selektivität und Potenz für PDE10A einzigartig. Ähnliche Verbindungen sind:
Papaverin: Ein älterer PDE10A-Inhibitor mit geringerer Selektivität.
MP-10: Ein weiterer selektiver PDE10A-Inhibitor mit ähnlichen Eigenschaften.
PF-02545920: Eine Verbindung mit vergleichbarer Selektivität und Potenz für PDE10A.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Profilen.
Eigenschaften
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHTXAXWOXYUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-78-5 | |
| Record name | Mardepodect hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MARDEPODECT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)



![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)







